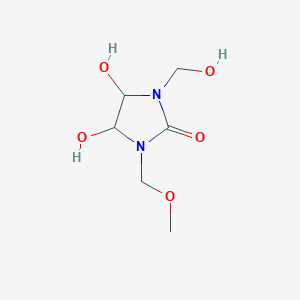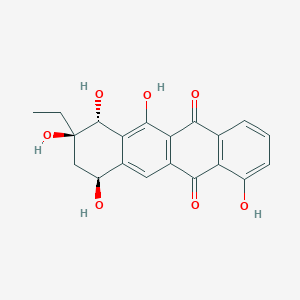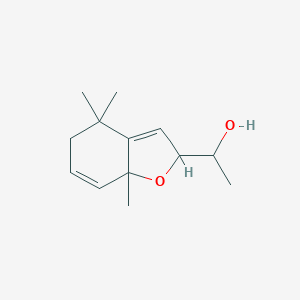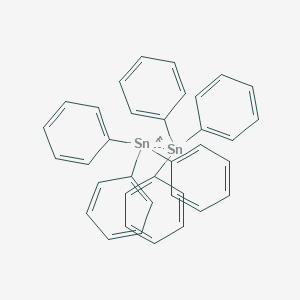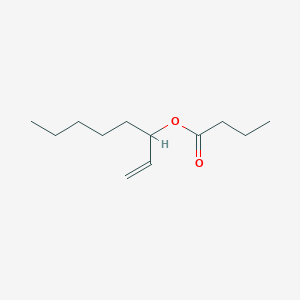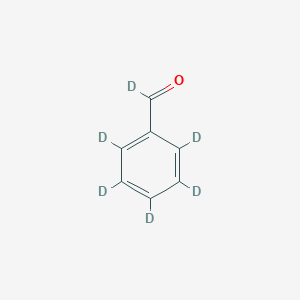
O,O-Diisopropyl dithiophosphate
Vue d'ensemble
Description
O,O-Diisopropyl dithiophosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O2PS2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15258. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement par flottation des minerais métalliques
Le O,O-diisopropyl dithiophosphate est utilisé comme collecteur dans le traitement par flottation des minerais de Cu-Au, polymétalliques complexes et de métaux précieux . Il présente une sélectivité et des taux de flottation plus élevés pour les sulfures de Cu, la galène et les valeurs de métaux précieux en présence d'autres sulfures de gangue, que les collecteurs traditionnellement utilisés tels que les dithiophosphates de dialkyle et les xanthates .
Interaction avec les sulfures de métaux de base et les métaux précieux
De nombreuses études ont été menées pour comprendre les interactions fondamentales des dithiophosphinates avec plusieurs sulfures de métaux de base et métaux précieux . Cette compréhension peut fournir une base pour la conception d'études visant à approfondir notre compréhension des performances de flottation des dithiophosphinates .
Interaction avec les nitriles d'acides carboxyliques
L'interaction du this compound avec le benzonitrile, le phénylacétonitrile, l'adiponitrile et le cyanoacétate d'éthyle se produit avec la formation de dithiophosphates d'imidoyle instables . Ces derniers sont capables de se réarranger pour former les thioamides phosphorylés correspondants .
Profil santé, sécurité et environnement
Le this compound présente un profil santé, sécurité et environnement (HSE) intéressant . Cela en fait un choix privilégié dans les industries où ces facteurs sont d'une importance considérable.
Chimie de coordination
Les résultats des études sur le this compound sont rationalisés et expliqués en s'appuyant sur des concepts et des idées issus de la chimie de coordination . Cela permet de comprendre les subtilités que de légères modifications de la chimie du collecteur peuvent apporter .
Reprotoxique potentiel
Une substance (CE 434-280-4) est auto-classée pour STOT RE et est un reprotoxique potentiel <svg class="icon" height="16" p-id="1735" t="
Orientations Futures
Mécanisme D'action
Target of Action
O,O-Diisopropyl dithiophosphate is a chemical compound that has been used industrially in mining operations, particularly for ore extraction It is known that the compound is subject to various toxicity tests, including in vitro gene mutation study in bacteria, short-term toxicity testing on aquatic invertebrates, and growth inhibition study on aquatic plants . These tests suggest that the compound may interact with biological systems at the genetic and cellular levels.
Mode of Action
It has been observed that the compound interacts with certain nitriles of carboxylic acids, leading to the formation of unstable imidoyldithiophosphates . These intermediates can rearrange to form phosphorylated thioamides . This suggests that the compound may interact with its targets through a series of complex chemical reactions.
Biochemical Pathways
The formation of phosphorylated thioamides suggests that the compound may influence pathways involving these molecules
Result of Action
It has been observed that the compound’s interaction with certain nitriles of carboxylic acids leads to the formation of unstable imidoyldithiophosphates, which can rearrange to form phosphorylated thioamides . This suggests that the compound may induce changes at the molecular and cellular levels.
Action Environment
The action environment of this compound can influence its efficacy and stability. The compound is used industrially in mining operations, suggesting that it may be stable under various environmental conditions . .
Analyse Biochimique
Biochemical Properties
O,O-Diisopropyl dithiophosphate is known to interact with various biomolecules. For instance, it has been found to form bioactive salts with nitrogen-containing biomolecules
Cellular Effects
It has been suggested that dithiophosphates can induce redox conversions of reduced and oxidized glutathione . This suggests that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that dithiophosphates can act as redox modifiers for glutathione, releasing hydrogen sulfide and inducing biorelevant redox conversions of thiol/disulfide groups
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It has been reported that dithiophosphates can persist against immediate dissociation in an aqueous solution, undergoing hydrolysis and in situ thiol-disulfide conversions .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. It has been reported that this compound can cause necrosis in mouse tails when immersed .
Propriétés
IUPAC Name |
di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCCXFNQHQRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt) | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3026770 | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-56-2 | |
| Record name | O,O-Bis(1-methylethyl) phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl aerofloat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diisopropyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276QJZ4VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of O,O-Diisopropyl dithiophosphate and how is it characterized?
A1: this compound (often abbreviated as iPr2dtp) exists as a dimer in its crystal structure, with two diisopropyl dithiophosphate groups linked by an S—S bond. [] The two diisopropyl dithiophosphate groups are parallel to each other and trans-oriented with respect to the P=S bonds. [] The crystal structure belongs to the triclinic system with the space group P1. []
Q2: What is known about the coordination chemistry of this compound with metal ions?
A2: this compound acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Research shows it can form complexes with various lanthanides like Gadolinium, Terbium, Dysprosium, Erbium, and Ytterbium. [] In these complexes, the lanthanide ion is typically hepta-coordinated in a pentagonal bipyramidal geometry, with four sulfur atoms from two iPr2dtp ligands and one oxygen atom from a co-ligand occupying the equatorial positions. [] It also forms complexes with Nickel(II), where it coordinates through the sulfur atoms and creates octahedral complexes with co-ligands like imidazole. [, ]
Q3: Has this compound been used to synthesize mixed-ligand complexes?
A4: Yes, researchers have successfully synthesized mixed-ligand complexes containing this compound and other ligands. For instance, complexes with dimethyl sulfoxide (DMSO) have been reported for Lanthanum and Europium. [] Depending on the specific lanthanide and stoichiometry, the resulting complexes exhibit different coordination numbers and geometries. [] Another example includes the synthesis of a mixed-ligand complex with Lanthanum(III), this compound, and N,N-dimethylacetamide. []
Q4: Are there any known adducts formed between this compound complexes and pyridine?
A5: Yes, studies have reported the synthesis and structural characterization of adducts formed between bis(O,O′-diisopropyl dithiophosphato) metal complexes and pyridine. [, ] Specifically, adducts with Nickel(II) and Cadmium(II) have been investigated, but further details on their properties and applications were not available in the abstracts provided.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


